2-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN6O3/c1-15-22(25(34)30-19-5-4-12-28-14-19)23(16-6-9-18(27)10-7-16)33-26(29-15)31-24(32-33)17-8-11-20(35-2)21(13-17)36-3/h4-14,23H,1-3H3,(H,30,34)(H,29,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXPFKUVVPZYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC=C(C=C4)F)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C18H20F N5O3
- Molecular Weight : 357.38 g/mol
- IUPAC Name : 2-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
The structural characteristics of this compound suggest a complex interaction with biological targets due to the presence of multiple functional groups that can engage in various biochemical interactions.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance:
- Case Study : A triazole compound with a similar structure showed promising results against human breast cancer cell lines (MCF-7), demonstrating an IC50 value of 27.3 μM .
- Mechanism : The anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.
Antiviral Activity
Triazole derivatives have also been evaluated for their antiviral properties:
- Research Findings : A related study highlighted that compounds with triazole moieties displayed potent activity against HIV-1. The structural flexibility provided by halogen substitutions was crucial for enhancing antiviral efficacy .
Enzyme Inhibition
The compound's potential as an inhibitor of specific enzymes has been explored:
- Study Results : It was found that triazole derivatives could inhibit histone deacetylases (HDACs), which play a vital role in cancer progression . This inhibition may lead to altered gene expression patterns conducive to cancer cell death.
Data Tables
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Properties
The table below compares the target compound with analogs from the literature:
Key Observations :
- Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound (vs. The 4-fluorophenyl group enhances metabolic stability compared to electron-withdrawing groups (e.g., NO₂ in 5j) . The pyridin-3-yl carboxamide (vs.
- Thermal Stability : Melting points of analogs range widely (212–320°C), influenced by substituent polarity and crystallinity. The target compound’s melting point is expected to fall within this range.
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how can reaction yields be optimized?
The synthesis involves multi-step cyclization and functionalization. A typical protocol includes using TMDP (tetramethylenediamine phosphate) as a catalyst in a water-ethanol solvent system (1:1 v/v) to enhance reaction efficiency. Key parameters affecting yield include solvent polarity, temperature (optimized at 70–80°C), and catalyst loading (0.5–1.0 mol%). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the product .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
Use and NMR (400 MHz) to verify substituent positions and stereochemistry. TLC (silica gel, UV 254 nm) monitors reaction progress, while elemental analysis confirms purity (>95%). Mass spectrometry (ESI-TOF) provides molecular weight validation. Discrepancies in NMR splitting patterns may indicate impurities or isomerization .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize in vitro assays targeting enzymes or receptors structurally similar to those inhibited by related triazolopyrimidines (e.g., kinase or protease inhibition). Use dose-response curves (1–100 µM) and positive controls (e.g., staurosporine for kinases). Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7) can preliminarily assess cytotoxicity .
Advanced Research Questions
Q. How can computational methods resolve contradictions in mechanistic hypotheses for this compound’s reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates to validate proposed reaction pathways. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets, reconciling discrepancies between in vitro activity and structural data. Bayesian optimization algorithms can prioritize experimental conditions for mechanistic validation .
Q. What strategies mitigate stability issues during long-term storage or biological assays?
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilization in amber vials under argon minimizes hydrolysis of the carboxamide group. For in vivo studies, formulate with cyclodextrin derivatives to enhance solubility and reduce aggregation .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) clarifies the dihydro-pyrimidine ring conformation and substituent orientation. For amorphous samples, compare experimental IR/Raman spectra with DFT-simulated vibrational modes to infer spatial arrangements .
Q. What experimental design principles apply to optimizing synthetic routes with conflicting yield data?
Use a Design of Experiments (DoE) approach, such as Central Composite Design, to evaluate interactions between variables (e.g., solvent ratio, catalyst concentration). Response surface methodology identifies optimal conditions, while ANOVA distinguishes significant factors. Replicate trials (n ≥ 3) reduce noise from batch-dependent variability .
Q. How should structure-activity relationship (SAR) studies be structured to prioritize derivatives?
Systematically vary substituents on the dimethoxyphenyl and fluorophenyl groups. Assess electronic effects (Hammett σ constants) and steric bulk (Taft parameters) against biological activity. Use multivariate regression (PLS or CoMFA) to quantify contributions of individual moieties to potency .
Q. What troubleshooting steps address failed coupling reactions during derivatization?
Confirm anhydrous conditions for amide bond formation (e.g., use molecular sieves). Switch coupling reagents (e.g., HATU instead of EDCI) if activation fails. Monitor reaction progress via LC-MS to detect intermediates. If steric hindrance occurs, introduce microwave-assisted synthesis (50–100 W, 80°C) to enhance kinetics .
Q. How do researchers validate target engagement in complex biological systems?
Employ cellular thermal shift assays (CETSA) to confirm binding to intended proteins. Combine CRISPR knockdown of putative targets with rescue experiments to verify specificity. For in vivo models, use PET tracers (e.g., -labeled analogs) to track biodistribution and target occupancy .
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